Hydrogen-Bond Donor Capacity: Free Carboxylic Acid vs. Methyl Ester Prodrug – Impact on Solubility and Target Binding
The target compound (CAS 173469-89-1) possesses one hydrogen-bond donor (the carboxylic acid –OH), whereas the methyl ester analog (CAS 173469-85-7) has zero H-bond donors [1][2]. This single H-bond donor difference is critical for binding to enzymatic targets such as COX-2, where the carboxylic acid moiety can participate in a salt bridge or hydrogen-bond network within the active site [3]. The free acid also confers higher aqueous solubility at physiological pH due to ionization of the carboxylate group, facilitating in vitro assay preparation without DMSO co-solvent artefacts.
Methyl ester: 0 donors, TPSA 61.8 Ų, XlogP 4.7
Δ TPSA +11.0 Ų, Δ XlogP −0.3
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond donors: 1; TPSA: 72.8 Ų; XlogP: 4.4 |
| Comparator Or Baseline | Methyl ester (CAS 173469-85-7): H-bond donors: 0; TPSA: 61.8 Ų; XlogP: 4.7 |
| Quantified Difference | Δ H-bond donors = 1; Δ TPSA = +11.0 Ų; Δ XlogP = −0.3 (enhanced hydrophilicity) |
| Conditions | Computed physicochemical parameters from XlogP algorithm; TPSA from topological calculation |
Why This Matters
For procurement decisions in SAR programs, the free acid form provides the biologically relevant pharmacophore for COX/LOX target engagement, whereas the methyl ester is a prodrug or synthetic intermediate requiring additional hydrolysis validation.
- [1] BaseChem. CAS 173469-89-1 computed properties: XlogP 4.4, 1 H-bond donor, 5 acceptors, 5 rotatable bonds, TPSA 72.8. https://www.basechem.org/chemical/173469-89-1 View Source
- [2] BaseChem. CAS 173469-85-7 (methyl ester) computed properties: XlogP 4.7, 0 H-bond donors, 5 acceptors, 6 rotatable bonds, TPSA 61.8. https://www.basechem.org/chemical/173469-85-7 View Source
- [3] Kiefer, J. R. et al. The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: PDB 3LN0 – co-crystal structure demonstrating carboxylic acid engagement at COX-2 active site. View Source
